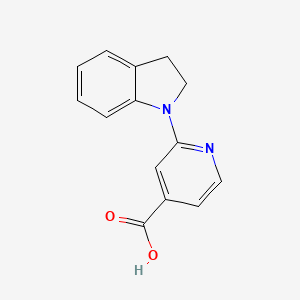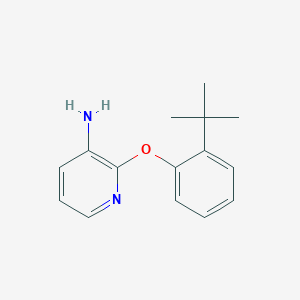![molecular formula C19H23ClN2O2 B1385864 N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020054-53-8](/img/structure/B1385864.png)
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide, commonly referred to as NAC, is a widely studied organic compound due to its numerous potential applications. It is a derivative of the amino acid cysteine and is typically used in its salt form, N-acetylcysteine (NAC). NAC has been used as a pharmaceutical drug, dietary supplement, and as a research tool in numerous scientific studies. It has also been used to study the effects of oxidative stress, inflammation, and cell death.
Applications De Recherche Scientifique
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide has a wide range of applications in scientific research. It has been used to study the effects of oxidative stress, inflammation, and cell death. It has also been used to study the effects of various drugs, such as opioids and antipsychotics, on the body. N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide has been used to study the effects of aging, and it has been used to study the effects of radiation on the body. N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide has also been used to study the effects of various environmental pollutants on the body.
Mécanisme D'action
The exact mechanism of action of N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. It is also thought to reduce inflammation by modulating the production of inflammatory cytokines. Additionally, N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide has been shown to have a protective effect against cell death by reducing the release of pro-apoptotic molecules.
Effets Biochimiques Et Physiologiques
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide has been shown to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. It has also been shown to have a protective effect against certain types of radiation. Additionally, N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide has been shown to have a protective effect against certain drugs, such as opioids and antipsychotics.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide in lab experiments is its low cost and wide availability. Additionally, N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is relatively easy to synthesize, which makes it a useful tool for research. The main limitation of using N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Orientations Futures
For research involving N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide include further study of its effects on various diseases, such as cancer and neurological disorders. Additionally, further research into the mechanisms of action of N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide could lead to the development of new therapeutic strategies. Additionally, research into the effects of N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide on the environment could lead to new ways to reduce the effects of pollutants on the body. Finally, further research into the effects of N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide on aging could lead to new ways to slow the aging process.
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-19(2,3)13-5-8-15(9-6-13)24-12-18(23)22-14-7-10-16(20)17(21)11-14/h5-11H,4,12,21H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKAZVOBUIMMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)



![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)


![2-[Butyl(methyl)amino]nicotinic acid](/img/structure/B1385795.png)


![3-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B1385802.png)

